molecular formula C7H11NO B149078 1-(3,4,5,6-Tetrahydro-2-pyridinyl)ethanone CAS No. 27300-27-2

1-(3,4,5,6-Tetrahydro-2-pyridinyl)ethanone

Cat. No. B149078
CAS RN: 27300-27-2
M. Wt: 125.17 g/mol
InChI Key: GNZWXNKZMHJXNU-UHFFFAOYSA-N
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Description

1-(3,4,5,6-Tetrahydro-2-pyridinyl)ethanone, also known as 6-acetyl-2,3,4,5-tetrahydropyridine, is a chemical compound . Its molecular formula is C₇H₁₁NO and its molecular weight is 125.084064±0 dalton . It is found in the taxon Nicotiana tabacum .


Molecular Structure Analysis

The molecular structure of 1-(3,4,5,6-Tetrahydro-2-pyridinyl)ethanone can be represented by the canonical SMILES string CC(=O)C1=NCCCC1 . The InChI representation is InChI=1S/C7H11NO/c1-6(9)7-4-2-3-5-8-7/h2-5H2,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(3,4,5,6-Tetrahydro-2-pyridinyl)ethanone include a density of 1.1±0.1 g/cm³, boiling point of 204.9±23.0 °C at 760 mmHg, vapour pressure of 0.3±0.4 mmHg at 25°C, enthalpy of vaporization of 44.1±3.0 kJ/mol, and flash point of 77.2±28.0 °C . It also has an index of refraction of 1.524, molar refractivity of 36.0±0.5 cm³, and molar volume of 117.6±7.0 cm³ .

Scientific Research Applications

Neuropharmacology GABAc Receptor Antagonism

The tetrahydropyridine derivatives have been utilized as γ-aminobutyric acid C (GABAc) blockers in retinal ganglion cells. This application is significant in neuropharmacological research, particularly in studying the role of inner retinal inhibition in midget ganglion cells .

Antimicrobial Activity Antibacterial Agents

Tetrahydropyridines exhibit diverse biological activities, including antibacterial properties. The functionalized derivatives are known for their potential in combating bacterial infections, making them valuable in antimicrobial research .

Anticonvulsant Properties

Due to their pharmacological profile, certain tetrahydropyridines are explored for their anticonvulsant effects. This application is crucial for developing new treatments for seizure disorders .

Anticancer Research Novel Anti-Tumor Agents

In the quest for new anti-tumor agents, tetrahydropyridine derivatives are being designed and synthesized for their potential anticancer activities. They serve as lead compounds in cancer research, aiming to discover novel therapeutic agents .

Dopamine Receptor Agonism Psychopharmacology

Tetrahydropyridines have been reported as dopamine-2 receptor agonists and are used in medications such as Droperidol for sedation, antipsychotic treatment, antiemetic therapy, and migraine relief .

Anti-Fibrotic Activities Pulmonary Research

Some tetrahydropyridine compounds have shown promising anti-fibrotic activities, surpassing established drugs like Pirfenidone in efficacy. This application is particularly relevant in the research of pulmonary fibrosis and other fibrotic diseases .

properties

IUPAC Name

1-(2,3,4,5-tetrahydropyridin-6-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-6(9)7-4-2-3-5-8-7/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNZWXNKZMHJXNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00865358
Record name 6-Acetyl-2,3,4,5-tetrahydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00865358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

200.00 to 203.00 °C. @ 760.00 mm Hg
Record name 6-Acetyl-1,2,3,4-tetrahydropyridine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030345
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

1-(3,4,5,6-Tetrahydro-2-pyridinyl)ethanone

CAS RN

27300-27-2
Record name 1-(3,4,5,6-Tetrahydro-2-pyridinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27300-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,4,5,6-Tetrahydropyridin-2-yl)ethan-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027300272
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Acetyl-2,3,4,5-tetrahydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00865358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3,4,5,6-Tetrahydropyridin-2-yl)ethan-1-one
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3A5PA4S6W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 6-Acetyl-1,2,3,4-tetrahydropyridine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030345
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Q & A

Q1: What is the origin of 2-acetyl-3,4,5,6-tetrahydropyridine in food products?

A1: Research indicates that certain microorganisms commonly found in food and beverages, specifically Brettanomyces yeast and Lactobacillus bacteria, are responsible for producing 2-acetyl-3,4,5,6-tetrahydropyridine. [, ] These microorganisms can utilize lysine as a precursor for the compound's synthesis. [] Interestingly, the presence of ethanol plays a role in its formation, and substituting ethanol with n-propanol leads to the production of the propionyl analog instead. []

Q2: What is the significance of 2-acetyl-3,4,5,6-tetrahydropyridine in the food and beverage industry?

A2: This compound is a significant concern for winemakers due to its contribution to the "mousy" taint that negatively impacts wine quality. [] It's also found in other products, such as hazelnuts, where it contributes a "roasted, caramel" aroma. [] Understanding its formation and potential mitigation strategies are crucial for maintaining product quality.

Q3: Are there analytical methods to detect and quantify 2-acetyl-3,4,5,6-tetrahydropyridine in food products?

A3: Yes, Gas Chromatography-Mass Spectrometry (GC-MS) has been successfully used to identify and quantify 2-acetyl-3,4,5,6-tetrahydropyridine in various matrices, including Strobilanthes tonkinensis leaves [] and Strobilanthes nivea Craib leaves. [] These techniques allow researchers to determine the presence and concentration of this compound, aiding in understanding its formation and impact on sensory characteristics.

Q4: Does the production of 2-acetyl-3,4,5,6-tetrahydropyridine by microorganisms vary under different conditions?

A4: Research suggests that environmental factors can influence the production of this compound. For instance, in Strobilanthes nivea Craib plants, the use of different fertilizers (chemical fertilizers, cow manure fertilizer, and bio-fermented water) combined with varying shade levels (50% and 70%) resulted in differences in the overall aromatic content of the leaves, including 2-acetyl-3,4,5,6-tetrahydropyridine. [] This highlights the complexity of microbial metabolism and its susceptibility to environmental factors.

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